molecular formula C22H17N3O4 B12907502 N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide

N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide

Cat. No.: B12907502
M. Wt: 387.4 g/mol
InChI Key: MIHONQFGNZSZCU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide involves several steps. The starting materials typically include 2-methyl-3-(5-methyl-benzooxazol-2-yl)-phenylamine and 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzooxazole moiety is known to interact with various biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide can be compared with other benzooxazole derivatives, such as:

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O4/c1-13-9-10-20-19(11-13)24-22(29-20)17-7-4-8-18(14(17)2)23-21(26)15-5-3-6-16(12-15)25(27)28/h3-12H,1-2H3,(H,23,26)

InChI Key

MIHONQFGNZSZCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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